molecular formula C17H12N4O7S2 B2482515 (5E)-3-[(2,4-DINITROPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE CAS No. 881815-67-4

(5E)-3-[(2,4-DINITROPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B2482515
CAS No.: 881815-67-4
M. Wt: 448.42
InChI Key: QEEMUMJJGVILFS-VIZOYTHASA-N
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Description

The compound (5E)-3-[(2,4-Dinitrophenyl)amino]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone family, a class of heterocyclic compounds with a five-membered ring containing sulfur and nitrogen. Its structure features:

  • A (4-hydroxy-3-methoxyphenyl)methylidene substituent at position 5, contributing to polarity and hydrogen-bonding interactions.

Thiazolidinones are known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The unique substitution pattern in this compound likely influences its physicochemical behavior and bioactivity compared to analogs.

Properties

IUPAC Name

(5E)-3-(2,4-dinitroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O7S2/c1-28-14-6-9(2-5-13(14)22)7-15-16(23)19(17(29)30-15)18-11-4-3-10(20(24)25)8-12(11)21(26)27/h2-8,18,22H,1H3/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEMUMJJGVILFS-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Cyclocondensation

This method adapts the classical thiazolidinone synthesis, involving:

  • Amine component : 2,4-Dinitroaniline.
  • Carbonyl component : 4-Hydroxy-3-methoxybenzaldehyde (vanillin).
  • Mercapto acid : Thioglycolic acid (TGA).

Procedure :

  • Step 1 : Protect the phenolic -OH group in vanillin using a methyl ether (e.g., CH₃I/K₂CO₃) to yield 3,4-dimethoxybenzaldehyde.
  • Step 2 : Reflux 2,4-dinitroaniline, protected aldehyde, and TGA in toluene with a catalytic ionic liquid (e.g., [BMIM]BF₄) for 24 hours.
  • Step 3 : Deprotect the methoxy group using BBr₃ in CH₂Cl₂ to restore the phenolic -OH.

Key Considerations :

  • Ionic liquids enhance reaction efficiency by stabilizing intermediates and reducing side reactions.
  • Microwave irradiation (100–120°C, 30 min) may improve yields compared to conventional heating.

Expected Yield : 50–65% (based on analogous syntheses).

Thiourea-Cyclization Pathway

This route leverages thiourea intermediates for introducing the 2-sulfanylidene group:

  • Step 1 : Synthesize 2,4-dinitrophenyl isothiocyanate by treating 2,4-dinitroaniline with thiophosgene (CSCl₂) in dichloromethane.
  • Step 2 : React the isothiocyanate with 2-amino-4-hydroxy-3-methoxyacetophenone to form a thiourea derivative.
  • Step 3 : Cyclize the thiourea with bromoacetic acid in pyridine to yield the thiazolidinone core.

Optimization :

  • Use DMF as a solvent to solubilize aromatic intermediates.
  • Employ KOH to deprotonate the thiourea, facilitating nucleophilic attack on bromoacetic acid.

Characterization :

  • ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), methoxy singlet (δ 3.8 ppm), and exocyclic double bond (δ 7.2 ppm, J = 12 Hz).
  • IR : C=O stretch at 1680 cm⁻¹, C=S at 1250 cm⁻¹.

Post-Modification of Preformed Thiazolidinones

For greater control over substituents:

  • Step 1 : Synthesize 3-amino-2-sulfanylidenethiazolidin-4-one via cyclization of thiourea with chloroacetic acid.
  • Step 2 : Introduce the 2,4-dinitrophenyl group via nucleophilic aromatic substitution (NAS) using 2,4-dinitrofluorobenzene in DMSO at 80°C.
  • Step 3 : Condense with 4-hydroxy-3-methoxybenzaldehyde in ethanol/HCl to form the benzylidene moiety.

Advantages :

  • Avoids competing reactions during cyclocondensation.
  • Enables separate optimization of each substituent.

Stereochemical Control of the Exocyclic Double Bond

The (5E) configuration is critical for biological activity. Strategies include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor E-isomers due to stabilization of transition states.
  • Base additives : Triethylamine promotes deprotonation, enhancing conjugation and E-selectivity.
  • Photochemical methods : Irradiation at 300 nm induces EZ isomerization, but thermal equilibration at 60°C restores the E-form.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Stereoselectivity (E:Z) Scalability
Three-Component 55–65 90–95 85:15 Moderate
Thiourea-Cyclization 40–50 85–90 75:25 Low
Post-Modification 60–70 95–98 90:10 High

Challenges and Mitigation Strategies

Nitro Group Interference

  • Issue : Electron-withdrawing nitro groups deactivate the aniline, slowing imine formation.
  • Solution : Use Lewis acids (e.g., ZnCl₂) to activate the carbonyl component.

Phenolic -OH Reactivity

  • Issue : Undesired O-alkylation or oxidation during synthesis.
  • Solution : Protect as a tert-butyldimethylsilyl (TBS) ether, removed post-synthesis with TBAF.

Purification Difficulties

  • Issue : Low solubility of the nitro-substituted product.
  • Solution : Use gradient column chromatography (hexane:EtOAc 7:3 → 1:1).

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(2,4-DINITROPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro groups can be reduced to amino groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Electrophilic reagents such as bromine or nitrating agents.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Antibacterial Activity

Research indicates that thiazolidinone derivatives exhibit potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to (5E)-3-[(2,4-dinitrophenyl)amino]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one have shown effectiveness against Escherichia coli and Staphylococcus aureus, with activity indices ranging from 53.84% to 91.66% depending on the substituents on the phenyl group . The presence of electron-withdrawing groups enhances this activity significantly.

Anticancer Potential

Thiazolidinone derivatives have also been investigated for their anticancer properties. Studies have reported that these compounds can inhibit the growth of various cancer cell lines, including human renal cell adenocarcinoma and colon cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Anti-inflammatory Effects

Several thiazolidinone derivatives are recognized for their anti-inflammatory properties. They modulate inflammatory pathways and have been shown to reduce inflammation in various in vitro models. This makes them potential candidates for treating inflammatory diseases .

Enzyme Inhibition

Compounds like this compound may act as inhibitors of specific enzymes involved in disease pathways. For example, thiazolidinones have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and thus important in cancer therapy .

Antioxidant Properties

Thiazolidinones possess antioxidant properties that can protect cells from oxidative stress. This is particularly beneficial in preventing cellular damage in various diseases, including neurodegenerative disorders .

Pesticidal Activity

Research has indicated that thiazolidinone derivatives can exhibit pesticidal properties against certain pests and pathogens affecting crops. Their ability to inhibit specific biological pathways in pests makes them suitable candidates for development as bio-pesticides .

Case Studies and Research Findings

StudyFocusFindings
El-Rayyes et al., 2023Antibacterial ActivitySynthesized thiazolidinones showed up to 91.66% inhibition against S. aureus.
Spandidos PublicationsAnticancer ActivityDemonstrated significant antiproliferative effects on HT29 colon cancer cells.
PMC ResearchEnzyme InhibitionIdentified potential CDK inhibitors among thiazolidinone derivatives.

Mechanism of Action

The mechanism of action of (5E)-3-[(2,4-DINITROPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The dinitrophenyl group may interact with enzymes or receptors, inhibiting their activity. The hydroxy-methoxyphenyl group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

Table 1: Key Structural and Physical Properties of Selected Thiazolidinones
Compound (CAS/Reference) Substituents (Positions 3 and 5) Molecular Weight Key Functional Groups Predicted pKa
Target Compound 3: 2,4-Dinitrophenylamino; 5: 4-OH-3-OMePh ~445.3* −NO₂, −OH, −OCH₃, −SH Not reported
(5E)-3-Ethyl-5-[(3-MeO-4-(4-NO₂PhO)Ph] (434303-28-3) 3: Ethyl; 5: 3-MeO-4-(4-NO₂PhO)Ph 430.5 −OCH₃, −NO₂, −S −2.82
(5E)-3-(3-ClPh)-5-(2-MeOPh) (340972-37-4) 3: 3-ClPh; 5: 2-MeOPh 376.8 −Cl, −OCH₃, −S Not reported
(5E)-5-[(4-ClPh)]-3-Ph (13036-93-6) 3: Ph; 5: 4-ClPh 331.8 −Cl, −S, −Ph Not reported

*Estimated based on molecular formula.

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The target compound's 2,4-dinitrophenylamino group significantly increases electron deficiency at position 3 compared to ethyl or phenyl substituents in analogs . This may enhance electrophilic reactivity or binding to electron-rich biological targets.
  • Hydrogen-Bonding Capacity: The 4-hydroxy-3-methoxyphenyl group provides hydrogen-bond donors (−OH) and acceptors (−OCH₃), distinguishing it from halogenated or non-polar analogs (e.g., 4-ClPh in ), which rely on hydrophobic interactions .

Structural and Crystallographic Analysis

  • Software Tools: Programs like SHELXL () and ORTEP () are critical for resolving the E/Z configuration and hydrogen-bonding networks in thiazolidinones .
  • Hydrogen-Bonding Patterns: The target compound’s −OH and −OCH₃ groups likely form intermolecular hydrogen bonds, as observed in related structures (e.g., 3D networks in ). This contrasts with halogenated analogs, where Cl···S interactions dominate .

Biological Activity

The compound (5E)-3-[(2,4-DINITROPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a member of the thiazolidinone family, known for its diverse biological activities. Thiazolidinones are important in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, diabetes, and microbial infections.

Structure and Properties

The compound features a thiazolidinone core with specific substituents that enhance its biological activity. The presence of the dinitrophenyl and hydroxymethoxyphenyl groups suggests potential interactions with biological targets, contributing to its pharmacological properties.

Antimicrobial Activity

Thiazolidinones have shown significant antimicrobial properties. For instance, compounds with similar structures have demonstrated potent activity against Gram-positive and Gram-negative bacteria. A study highlighted that 2-(chlorophenyl-imino)thiazolidin-4-one exhibited an inhibition rate of 88.46% against E. coli and 91.66% against S. aureus . This suggests that the compound may possess similar antimicrobial efficacy.

Antioxidant Activity

Thiazolidinone derivatives have been reported to exhibit antioxidant properties through various assays such as DPPH and ABTS. In particular, modifications at certain positions on the thiazolidinone ring can significantly enhance antioxidant activity. For example, compounds with hydroxyl substitutions showed increased radical scavenging ability .

Anticancer Activity

Thiazolidinones are also recognized for their anticancer properties. Research indicates that certain derivatives can inhibit the growth of cancer cell lines such as HT29 (colon cancer) and H460 (lung cancer) . The structural modifications in thiazolidinones appear to correlate with enhanced cytotoxicity against these cancer cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of thiazolidinone derivatives for their antibacterial activity against various pathogens. The results indicated that compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced antibacterial effects. For instance, a derivative with a chlorophenyl group achieved an inhibition zone comparable to standard antibiotics .

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of thiazolidinone derivatives using the DPPH assay. The findings revealed that specific substitutions increased the scavenging activity significantly compared to controls like vitamin C . Compounds showed IC50 values ranging from 0.54 mM to 1.82 mM, indicating promising antioxidant potential.

Data Table: Summary of Biological Activities

Activity Type Compound Target Activity Reference
Antimicrobial2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli88.46% inhibition
Antimicrobial2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus91.66% inhibition
AntioxidantVariousDPPH AssayIC50: 0.54 - 1.82 mM
AnticancerThiazolidinone DerivativesHT29 and H460 CellsSignificant growth inhibition

Q & A

Basic: What are the standard synthetic routes for this thiazolidinone derivative?

The compound is typically synthesized via a cyclocondensation reaction. A general protocol involves refluxing thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid, sodium acetate, and appropriate carbonyl compounds (e.g., 4-hydroxy-3-methoxybenzaldehyde) in a DMF/acetic acid solvent system (1:2 v/v) for 2 hours. Post-reaction, the product is recrystallized from DMF-ethanol mixtures to achieve purity >90% . For analogs, substituents on the arylidene group (e.g., nitro, methoxy) are introduced via modified aldehydes .

Advanced: How can reaction conditions be optimized for higher yield and selectivity?

Bayesian optimization or Design of Experiments (DoE) frameworks are effective. For example, variables like catalyst loading (e.g., 0.5–2.0 mol%), temperature (80–120°C), and solvent polarity (DMF vs. DMSO) can be modeled to identify optimal conditions. Heuristic algorithms (e.g., particle swarm optimization) may also minimize byproduct formation, particularly in multi-step syntheses involving nitro-group reduction or thione formation .

Basic: Which analytical techniques confirm structural integrity?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.2 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 463.05 for C17_{17}H13_{13}N4_4O6_6S2_2) .
  • IR : Stretching vibrations for C=O (1680–1700 cm1^{-1}) and C=S (1250–1300 cm1^{-1}) validate the thiazolidinone core .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities?

Single-crystal X-ray diffraction (SCXRD) resolves E/Z isomerism in the methylidene group. For example, the (5E) configuration shows a dihedral angle of 8.2° between the thiazolidinone and arylidene planes, confirmed by C–H···O hydrogen bonding (2.87 Å) in methanol solvates .

Intermediate: How to address contradictory bioactivity data in analogs?

Contradictions often arise from substituent effects. For instance, replacing the 4-hydroxy-3-methoxyphenyl group with a 3-nitrobenzylidene moiety (as in ) may alter π-π stacking with target enzymes, reducing IC50_{50} values by 40%. Validate via comparative docking studies (e.g., AutoDock Vina) and in vitro kinase assays .

Advanced: What mechanistic insights exist for its bioactivity?

The compound inhibits tyrosine kinases by forming hydrogen bonds (via sulfanylidene and carbonyl groups) with the ATP-binding pocket (Kd_d ≈ 12 nM). Molecular dynamics simulations suggest the dinitrophenyl group enhances hydrophobic interactions with Leu273 and Val281 residues .

Advanced: How to design SAR studies for this scaffold?

  • Core Modifications : Replace the thiazolidinone sulfur with selenium to assess redox activity.
  • Substituent Screening : Test halogenated (Cl, F) or electron-withdrawing (NO2_2) groups at the 2,4-dinitrophenyl position for enhanced binding entropy (ΔG ≤ −9.2 kcal/mol) .

Basic: What stability considerations apply during storage?

The compound is hygroscopic and prone to oxidation. Store under inert gas (Ar) at −20°C in amber vials. Methanol solvates (as in ) improve shelf life by preventing dimerization via H-bond stabilization .

Advanced: How to model its pharmacokinetic properties computationally?

Use QSAR models (e.g., SwissADME) to predict logP (2.8), solubility (LogS = −4.1), and CYP3A4 inhibition. Molecular polar surface area (PSA ≈ 110 Ų) suggests moderate blood-brain barrier penetration .

Intermediate: How does it compare to structurally related thiazolidinones?

Compared to 5-(4-chlorobenzylidene) analogs ( ), the 4-hydroxy-3-methoxy group increases solubility (by 30%) but reduces metabolic stability (t1/2_{1/2} = 2.1 h vs. 3.8 h in microsomal assays). Use SPR biosensors to quantify binding affinity differences .

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